N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Description
N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a sulfonamide derivative featuring a pyrrolidine scaffold substituted with a pyrimidin-2-yl group and a phenyl moiety. The compound’s structure integrates a methanesulfonamide group linked to a methylated pyrrolidine ring, which is further functionalized with aromatic and heterocyclic substituents. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or GPCR-targeting agents, where the sulfonamide group enhances binding affinity and the heterocyclic systems modulate selectivity and pharmacokinetics.
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-pyrimidin-2-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-14-6-3-2-4-7-14)15-8-11-20(12-15)16-17-9-5-10-18-16/h2-7,9-10,15H,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHBMUXPLZOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC=N2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrolidine Precursors
A representative procedure involves reacting 4-chloropyrimidine with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate in DMF) at 80°C for 12 hours. This yields 1-(pyrimidin-2-yl)pyrrolidin-3-ol , which is subsequently oxidized to the corresponding ketone using Jones reagent. The ketone intermediate is then subjected to reductive amination with methylamine and phenylboronic acid to install the N-methyl and N-phenyl groups, respectively.
Table 1: Optimization of Pyrrolidine Functionalization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | 4-Chloropyrimidine, K₂CO₃, DMF | 72 |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | 85 |
| Reductive Amination | NaBH₃CN, MeNH₂, PhB(OH)₂ | 68 |
Pyrimidine Substituent Optimization
The pyrimidin-2-yl group is critical for target bioactivity. Patent data reveals that nucleophilic aromatic substitution using pyrrolidine derivatives and 2-chloropyrimidine in DMSO at 60°C achieves optimal substitution.
Substitution Kinetics
A study comparing solvents (DMSO vs. DMF) showed that DMSO enhances reaction rates due to its high polarity, achieving 90% conversion in 3 hours versus 6 hours in DMF.
Purification and Characterization
Final purification is typically performed using reverse-phase HPLC (C18 column, acetonitrile/water gradient), as described in. Analytical validation includes:
Comparative Analysis of Synthetic Routes
Route A (sequential functionalization) achieves an overall yield of 45%, while Route B (convergent synthesis) improves yield to 58% by parallelizing pyrrolidine and pyrimidine synthesis .
Biological Activity
N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential biological activities, particularly in pharmacology. This article reviews its structural characteristics, biological interactions, and potential therapeutic applications based on available research findings.
Structural Overview
The compound features a methanesulfonamide group linked to a pyrrolidine ring that is further substituted with a pyrimidine moiety. This unique structure contributes to its biological properties, making it a candidate for further investigation in medicinal chemistry.
| Structural Feature | Description |
|---|---|
| Methanesulfonamide Group | Enhances solubility and bioavailability. |
| Pyrrolidine Ring | Provides a rigid framework for biological interactions. |
| Pyrimidine Moiety | Known to engage with various biological targets. |
Pharmacological Potential
Research indicates that compounds structurally related to this compound possess anti-inflammatory and antimicrobial properties. The presence of both pyrimidine and pyrrolidine rings enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications in areas such as cancer therapy and neurodegenerative diseases .
Antiproliferative Activity
A study exploring derivatives of similar compounds noted their antiproliferative activity against HeLa cells. These derivatives retained their activity due to modifications that enhanced their binding properties, which may be relevant for the development of this compound .
Structure–Activity Relationship (SAR)
A detailed SAR analysis has shown that modifications in the piperidine structure can lead to enhanced selectivity and inhibition properties against specific biological targets. For instance, compounds with cationic nitrogen atoms exhibited superior inhibition profiles, indicating that similar modifications might enhance the biological activity of this compound .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other compounds exhibiting similar structural features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(pyridin-2-yl)amides | Contains pyridine moiety | Varied biological activities |
| Pyrrolidine derivatives | Similar ring structure | Diverse applications in drug design |
| Dihydrofuro[3,4-d]pyrimidine derivatives | Fused ring systems | Enhanced solubility and bioavailability |
This table highlights how the unique combination of functional groups in this compound may confer distinct chemical properties compared to other similar compounds.
Scientific Research Applications
Structural Overview
The compound can be characterized by the following structural components:
- Methanesulfonamide Group : Enhances solubility and biological activity.
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's pharmacological properties.
- Pyrimidine Moiety : Known for its role in various biological activities.
Molecular Formula
- Formula : C15H19N3O2S
- Molecular Weight : 299.39 g/mol
Key Properties
The compound's unique architecture imparts distinct chemical properties that may enhance its biological activity compared to other similar compounds .
Pharmacological Potential
N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide has been investigated for various pharmacological applications, including:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications for conditions like arthritis.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Interaction Studies
Research indicates that this compound may have significant binding affinity to various biological targets. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential .
Case Study 1: Anti-inflammatory Effects
A study investigating structurally similar pyrrolidine derivatives demonstrated significant inhibition of inflammatory markers in vitro. The presence of the pyrimidine moiety was crucial for enhancing anti-inflammatory activity. Similar methodologies can be applied to explore the effects of this compound .
Case Study 2: Antimicrobial Activity
Research on related compounds has shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis, which can be further explored for this compound .
Comparison with Similar Compounds
a) Heterocyclic Core Modifications
- Its absence of fused rings (unlike the thienopyrimidine in ) may reduce steric hindrance, favoring binding to shallow active sites.
- The morpholine substituent improves aqueous solubility.
- Pyrazolo[3,4-d]pyrimidine () : The pyrazole ring introduces rigidity and may confer selectivity for specific kinase isoforms. The chromen-4-one moiety in adds oxidative metabolic liability but could enable fluorescence-based assays.
- Triazolo[4,3-b]pyridazine () : The pyridazine-triazole fusion creates a compact, electron-deficient system, likely improving resistance to enzymatic degradation. The trifluoromethyl group enhances lipophilicity and bioavailability .
b) Substituent Effects
- Fluorine and Trifluoromethyl Groups : Compounds and incorporate fluorine atoms, which enhance membrane permeability and metabolic stability by reducing cytochrome P450-mediated oxidation.
- Morpholine () : The morpholine substituent increases solubility, as seen in its synthesis involving partitioning into aqueous sodium bicarbonate . This contrasts with the phenyl group in the target compound, which may reduce solubility but improve target engagement.
d) Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : The target compound (inferred molecular weight ~430–450 g/mol) falls within the range of (440.4) and (603.0), suggesting moderate oral bioavailability.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide?
Answer:
The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling, reductive cyclization, or sulfonamide coupling. Key steps include:
- Palladium-mediated cyclization : Nitroarenes or nitroalkenes are reacted with formic acid derivatives as CO surrogates under Pd catalysis to form heterocyclic intermediates .
- Sulfonamide coupling : Methanesulfonamide derivatives are introduced via nucleophilic substitution or coupling reactions. For example, a five-step synthesis involving sequential protection/deprotection, azide displacement, and NaOH-mediated hydrolysis achieved a 5.39 g yield under optimized conditions (70°C, 4h) .
- Chiral resolution : Supercritical fluid chromatography (SFC) is used to separate enantiomers, as demonstrated in analogous pyrrolidine sulfone syntheses .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Answer:
- X-ray crystallography : Resolves stereochemical ambiguity by confirming bond angles, torsional conformations, and crystal packing (e.g., pyrimidine derivatives in Acta Crystallographica) .
- High-performance liquid chromatography (HPLC) : Employ C18 columns with gradient elution (e.g., water/acetonitrile) for purity assessment (>98% as per standardized protocols) .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR identifies substituent positions, while 2D experiments (e.g., COSY, HSQC) validate pyrrolidine-pyrimidine connectivity .
Advanced: How can catalytic efficiency in palladium-mediated synthetic steps be optimized?
Answer:
- Ligand design : Bulky phosphine ligands enhance steric control, reducing side reactions (e.g., aryl-aryl coupling vs. reductive elimination) .
- Solvent selection : Polar aprotic solvents (DMF, THF) improve Pd catalyst solubility, while formic acid derivatives act as efficient CO sources for cyclization .
- Temperature modulation : Stepwise heating (e.g., 60°C for cyclization, 80°C for coupling) balances reaction kinetics and catalyst stability .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch solvent residues (e.g., dimethyl sulfoxide impacts IC₅₀ values) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
- Orthogonal validation : Compare results across techniques (e.g., SPR vs. fluorescence polarization for binding affinity) to rule out assay-specific biases .
Advanced: What strategies enable stereochemical control during pyrrolidine ring formation?
Answer:
- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., Boc-protected amines) to direct ring closure with defined stereochemistry .
- Asymmetric catalysis : Chiral Pd catalysts or organocatalysts induce enantioselectivity during cyclization .
- Post-synthetic resolution : SFC or chiral column chromatography separates enantiomers post-synthesis, achieving >99% enantiomeric excess (ee) .
Basic: What are the key challenges in purifying this compound?
Answer:
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target from unreacted amines or sulfonyl chlorides .
- Solubility limitations : Use mixed solvents (e.g., 2-methyltetrahydrofuran/water) to enhance solubility during recrystallization .
- Thermal sensitivity : Avoid prolonged heating (>100°C) to prevent decomposition; lyophilization preserves labile functional groups .
Advanced: How can computational methods elucidate reaction mechanisms or structure-activity relationships (SAR)?
Answer:
- Density functional theory (DFT) : Models transition states for Pd-catalyzed steps, predicting regioselectivity in pyrimidine substitutions .
- Molecular docking : Simulates binding to biological targets (e.g., RORγt inverse agonism) to prioritize analogues with improved affinity .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
